molecular formula C17H19F2N5O2S B10768756 Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10768756
M. Wt: 395.4 g/mol
InChI Key: CYNLZIBKERMMOA-UKWGHVSLSA-N
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Description

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate (CAS No. 264233-05-8) is a pyrazole-based compound with the molecular formula C₁₇H₁₉F₂N₅O₂S and a molecular weight of 395.43 g/mol . Its structure features:

  • A 2,4-difluorophenyl group at the 1-position of the pyrazole ring.
  • A thiosemicarbazono moiety substituted with a tert-butyl group at the 5-position.
  • A methyl ester at the 4-position.

This compound is part of a broader class of pyrazole derivatives known for their biological activities, including antiproliferative and antioxidant properties, often attributed to their ability to chelate metal ions and modulate cellular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML194 involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:

Industrial Production Methods

Industrial production of ML194 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

ML194 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ML194 has a wide range of scientific research applications:

Mechanism of Action

ML194 exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). It binds to the receptor and inhibits its activation, thereby blocking downstream signaling pathways. This antagonistic action can modulate various physiological processes, including pain perception, immune responses, and gastrointestinal functions. ML194 is also known to rescue the cell-surface expression of mutant G protein-coupled receptor 35 (GPR35) receptors, likely acting as a pharmacological chaperone to alter the misfolded receptor structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its thiosemicarbazone group and fluorinated aromatic ring , which differentiate it from other pyrazole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Notable Features Reference
Target Compound 264233-05-8 C₁₇H₁₉F₂N₅O₂S 2,4-Difluorophenyl, tert-butyl-thiosemicarbazono Chelation potential via thiosemicarbazone; enhanced lipophilicity from tert-butyl group
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 231285-86-2 C₈H₉F₃N₂O₂ Trifluoromethyl, methyl ester High electronegativity from CF₃; simpler structure lacking a hydrazone moiety
Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 1195796-91-8 C₇H₈F₂N₂O₂ Difluoromethyl, methyl ester Moderate fluorination; lacks aromatic fluorine or complex side chains
Ethyl 1-(3-bromophenyl)-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate N/A Not specified Bromophenyl, phenylthio Bulky sulfur-containing group; potential for diverse reactivity

Physicochemical Properties

  • Melting Points : Fluorinated analogs (e.g., 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, mp 195–198°C) suggest that fluorine substituents increase crystallinity, though data for the target compound is unavailable .

Biological Activity

Methyl 1-(2,4-difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, difluorophenyl group, and a thiosemicarbazone moiety. These structural features are significant as they influence the compound's biological interactions.

Property Value
Molecular Formula C15_{15}H17_{17}F2_{2}N5_{5}O2_{2}S
Molecular Weight 363.39 g/mol
CAS Number 170985-86-1

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of thiosemicarbazone can effectively target multiple cancer cell lines through various mechanisms, including the inhibition of DNA synthesis and induction of cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .

Antimicrobial Activity

Preliminary studies have shown that thiosemicarbazones possess antimicrobial properties against various bacterial strains. This suggests that this compound may also exhibit similar activities, warranting further investigation into its potential as an antimicrobial agent.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may involve:

  • Inhibition of key signaling pathways: Targeting pathways such as JNK and p38 MAPK which are critical in cancer cell survival.
  • Induction of oxidative stress: This can lead to apoptosis in cancer cells by disrupting cellular homeostasis.
  • Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiosemicarbazones: A comprehensive study demonstrated that thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Pyrazole Derivatives in Cancer Therapy: Research indicated that pyrazole derivatives could effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents against cancer .
  • Antimicrobial Efficacy: A recent investigation into thiosemicarbazone derivatives found notable antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Basic Question: What are the typical synthetic routes and characterization methods for this pyrazole-thiosemicarbazone derivative?

Methodological Answer:
The compound is synthesized via multi-step protocols involving cyclization, functionalization, and condensation. Key steps include:

Pyrazole Core Formation : Cyclization of substituted hydrazides or β-keto esters with arylhydrazines (e.g., phenylhydrazine derivatives) under acidic or thermal conditions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates .

Thiosemicarbazone Conjugation : Reaction of the pyrazole-aldehyde intermediate with 4-tert-butyl-thiosemicarbazide in ethanol under reflux, often catalyzed by acetic acid .

Characterization Methods :

  • Spectroscopy : IR (to confirm C=O, N-H, and C=S stretches), ¹H/¹³C NMR (to verify substituent positions and thiosemicarbazone linkage), and mass spectrometry (for molecular ion confirmation) .
  • X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the thiosemicarbazone moiety .

Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 6h65–78
Thiosemicarbazone FormationEthanol, reflux, 12h72–85

Basic Question: What are the key functional groups influencing reactivity, and how are they validated experimentally?

Methodological Answer :
Critical functional groups include:

  • Pyrazole Ring : Electron-withdrawing substituents (e.g., 2,4-difluorophenyl) enhance electrophilic substitution reactivity.
  • Thiosemicarbazone Moiety : The –NH–C(=S)–N– group participates in metal chelation and hydrogen bonding, validated via:
    • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N), ~1300 cm⁻¹ (C=S), and ~3200 cm⁻¹ (N-H) .
    • Thermogravimetric Analysis (TGA) : Assesses thermal stability of the thiosemicarbazone linkage .

Advanced Question: How do reaction conditions (solvent, temperature, catalysts) influence product distribution in pyrazole-thiosemicarbazone synthesis?

Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote side reactions in thiosemicarbazone conjugation. Ethanol/water mixtures balance solubility and reactivity .
  • Catalytic Additives : Acetic acid accelerates Schiff base formation in thiosemicarbazone conjugation, while iodine can induce oxidative cyclization, leading to fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) under milder conditions .

Data Contradiction Example :

  • Hydrazine Hydrate with Iodine : At room temperature, iodine promotes oxidative coupling, yielding fused systems (e.g., pyrazolo[3,4-c]pyrazoles), whereas reflux without iodine favors simple thiosemicarbazone formation .

Advanced Question: How can substituent variations on the pyrazole and thiosemicarbazone moieties optimize pharmacological activity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Strategies :
    • Pyrazole Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and receptor binding. For example, 2,4-difluorophenyl increases lipophilicity, improving blood-brain barrier penetration .
    • Thiosemicarbazone Modifications : Bulkier tert-butyl groups reduce toxicity while maintaining metal-chelating capacity, critical for antiviral or anticancer activity .

Experimental Validation :

  • In Vitro Assays : Compare IC₅₀ values against reference drugs (e.g., doxorubicin for cytotoxicity).
  • Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to rationalize substituent effects .

Advanced Question: What computational methods reconcile discrepancies between theoretical and experimental spectral data?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict IR/NMR spectra. Compare with experimental data to identify conformational discrepancies .
  • Natural Bond Orbital (NBO) Analysis : Explains hyperconjugative interactions affecting NMR chemical shifts (e.g., deshielding of pyrazole protons due to electron-withdrawing substituents) .

Table 2 : Example DFT vs. Experimental Data (¹H NMR, ppm)

ProtonExperimentalDFT-CalculatedDeviation
Pyrazole H38.218.29±0.08
Thiosemicarbazone NH10.4510.52±0.07

Advanced Question: How to design experiments to resolve contradictory bioactivity results across studies?

Methodological Answer :

  • Controlled Replication : Synthesize batches with strict purity criteria (HPLC ≥98%) to exclude impurity-driven artifacts .
  • Dose-Response Curves : Test activity across a concentration range (nM–μM) to identify non-linear effects.
  • Mechanistic Studies : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting results arise from off-target interactions .

Properties

Molecular Formula

C17H19F2N5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-[(Z)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9-

InChI Key

CYNLZIBKERMMOA-UKWGHVSLSA-N

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C\C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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